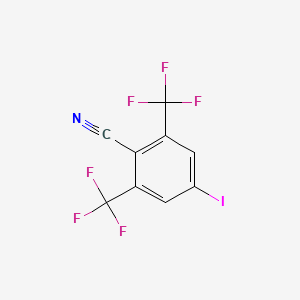

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile

Description

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile is a halogenated aromatic compound characterized by two trifluoromethyl (-CF₃) groups at the 2- and 6-positions, an iodine atom at the 4-position, and a nitrile (-CN) group at the 1-position of the benzene ring. The trifluoromethyl groups confer strong electron-withdrawing effects, enhancing the compound’s electrophilicity and stability. The iodine substituent provides opportunities for further functionalization via halogen exchange or cross-coupling reactions, making this compound valuable in pharmaceutical and materials science research.

Properties

Molecular Formula |

C9H2F6IN |

|---|---|

Molecular Weight |

365.01 g/mol |

IUPAC Name |

4-iodo-2,6-bis(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C9H2F6IN/c10-8(11,12)6-1-4(16)2-7(5(6)3-17)9(13,14)15/h1-2H |

InChI Key |

DGMFEZXRTFUFNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C#N)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Direct Iodination of Trifluoromethylated Benzonitriles

Selective iodination at the 4-position of 2,6-bis(trifluoromethyl)benzonitrile can be achieved using electrophilic iodination reagents under controlled conditions. However, direct iodination is often challenging due to the electron-withdrawing effects of trifluoromethyl and nitrile groups, which reduce aromatic reactivity.

Transition Metal-Catalyzed Coupling Reactions

Copper(I) iodide and palladium catalysts are frequently employed to introduce iodine or to perform cross-coupling reactions on halogenated benzonitriles.

Copper(I) iodide catalysis : Copper(I) iodide with ligands such as 1,2-diaminocyclohexane or dimethylethylenediamine in solvents like 1,4-dioxane or tetrahydrofuran at elevated temperatures (110–130 °C) facilitates coupling reactions involving 4-iodobenzonitrile derivatives.

Palladium-catalyzed reactions : Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2-aminoethylphenyl)]palladium(II) dichloromethane complex with cesium carbonate base in tert-amyl alcohol at 100 °C under inert atmosphere has been used for arylation of 4-iodobenzonitrile derivatives.

These catalytic systems can be adapted for the synthesis of 2,6-bis(trifluoromethyl)-4-iodobenzonitrile by starting from appropriately substituted trifluoromethyl benzonitrile precursors.

| Step/Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Location-specific bromination | Dibromo hydantoin, glacial acetic acid, sulfuric acid | Reflux, 5–7 h | Not specified | Used for bromination of trifluoromethyl fluorobenzene as precursor to nitrile |

| Cyanide displacement (cyanation) | Cuprous cyanide, quinoline | Reflux, ~20 h | Not specified | Converts aryl bromide to aryl nitrile |

| Copper(I) iodide catalyzed coupling | CuI, 1,2-diaminocyclohexane, K3PO4, 1,4-dioxane | 110–130 °C, 24–48 h | 40–50 | Used for coupling with 4-iodobenzonitrile derivatives |

| Palladium-catalyzed arylation | Pd catalyst, Cs2CO3, tert-amyl alcohol | 100 °C, 16 h, inert atmosphere | ~42 | Arylation of 4-iodobenzonitrile with amines or other nucleophiles |

| Copper-catalyzed amination with urea derivative | Cu catalyst, t-BuOK, N,N'-diethylurea | 120 °C, 24 h, inert atmosphere | 42 | Amination of aryl iodides, indicating potential for functional group transformations |

Reaction temperature and solvent choice critically affect yields and selectivity. For example, increasing temperature from 50 °C to 80 °C improved conversion in oxadiazole synthesis, a related aromatic functionalization.

Ligand and catalyst loading optimization is essential; excessive copper(I) iodide and ligand can reduce yields.

Use of sealed tubes and inert atmosphere (nitrogen) is common to prevent oxidation and side reactions during high-temperature reactions.

Purification typically involves silica gel column chromatography with hexane/ethyl acetate gradients.

The preparation of this compound involves multi-step synthetic routes combining:

- Regioselective halogenation (bromination or iodination) of trifluoromethyl-substituted aromatic precursors.

- Copper- or palladium-catalyzed cyanation and coupling reactions to introduce the nitrile and iodine substituents.

- Careful control of reaction conditions such as temperature, solvent, catalyst, and atmosphere to optimize yield and purity.

The methods are supported by experimental data showing moderate to good yields (40–50%) under optimized conditions, with purification by chromatography to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar aprotic solvents and mild heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

Organic Synthesis

Versatile Building Block

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile serves as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse products.

- Reactions Involving the Compound :

- Cross-Coupling Reactions : The iodine atom facilitates cross-coupling reactions, which are essential in synthesizing aryl compounds.

- Fluorination Reactions : The trifluoromethyl groups enhance reactivity towards nucleophilic substitutions and can introduce fluorine into other organic frameworks.

Case Study : A study demonstrated the use of this compound in synthesizing novel fluorinated heterocycles through palladium-catalyzed coupling reactions, showcasing its utility in generating biologically relevant compounds .

Drug Discovery and Development

this compound is investigated for its potential role in drug discovery due to its ability to modify biological activity through fluorination.

-

Potential Therapeutic Agents :

The compound has been evaluated for its efficacy against various cancer cell lines, showing promise as a lead compound for developing new anticancer drugs . -

Mechanism of Action :

The trifluoromethyl groups enhance metabolic stability and bioavailability, while the iodine atom provides sites for further modifications that can improve pharmacological properties.

Case Study : Research has indicated that derivatives of this compound exhibit significant antitumor activity, with studies demonstrating effective inhibition of tumor cell proliferation .

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)-4-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl groups in the target compound exert stronger electron-withdrawing effects compared to trifluoroethoxy (-OCH₂CF₃) or fluorine (-F) substituents, enhancing its electrophilicity .

The trifluoroethoxy analog’s ether linkages may improve solubility in polar solvents relative to the target compound’s hydrophobic -CF₃ groups .

Functional Applications: The target compound’s iodine and nitrile groups make it a candidate for radioimaging or palladium-catalyzed coupling reactions. In contrast, the dioxaborolan-containing analog (CAS 1003298-73-4) is specialized for Suzuki-Miyaura cross-coupling . The amino-fluoro derivative (CAS 1935029-52-9) is tailored for pharmaceutical intermediates due to its hydrogen-bonding capability .

Research Findings and Industrial Relevance

- Synthetic Utility: The target compound’s iodine atom enables efficient synthesis of biaryl structures via Ullmann or Buchwald-Hartwig couplings, a feature less pronounced in brominated analogs .

- Stability: Trifluoromethyl groups enhance thermal and oxidative stability compared to methoxy or amino-substituted analogs, as noted in industrial catalogs .

Biological Activity

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups and an iodine atom significantly influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C10H4F6IN. Its structure includes:

- Two trifluoromethyl groups : These groups enhance lipophilicity and can influence the compound's interaction with biological targets.

- Iodine atom : Known for its role in enhancing the biological activity of organic compounds.

- Benzonitrile moiety : Contributes to the compound's ability to interact with various biological systems.

Molecular Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C10H4F6IN |

| Molecular Weight | 392.04 g/mol |

| IUPAC Name | This compound |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl groups may enhance the compound's affinity for certain receptors or enzymes, while the iodine atom can facilitate halogen bonding interactions, potentially increasing binding strength.

Anticancer Potential

The anticancer properties of halogenated compounds are well-documented. Trifluoromethyl groups are known to enhance the cytotoxicity of certain drugs by altering their pharmacokinetics and bioavailability. Preliminary studies suggest that this compound may exhibit similar properties, although specific data is still needed to confirm its effectiveness against cancer cell lines.

Study on Analogous Compounds

A study examining the activity of related trifluoromethylated benzonitriles found that modifications in halogenation patterns significantly impacted their biological efficacy. For example, compounds with multiple trifluoromethyl groups demonstrated enhanced potency against bacterial infections . This suggests that this compound could also possess notable antimicrobial properties.

Pharmacological Research

Pharmacological evaluations have been conducted on various iodinated compounds, revealing that iodine substitution often leads to increased activity against specific targets in cancer therapy . Although direct studies on this compound are scarce, these findings support further investigation into its therapeutic potential.

Q & A

Q. What are the critical synthetic challenges in preparing 2,6-Bis(trifluoromethyl)-4-iodobenzonitrile, particularly regarding steric and electronic effects?

Methodological Answer: The synthesis of this compound requires careful control of steric hindrance from the two trifluoromethyl (CF₃) groups at the 2,6-positions, which can impede electrophilic substitution. A viable approach involves:

- Iodination Strategy : Use directed ortho-metalation (DoM) with a strong base (e.g., LDA) to deprotonate the benzonitrile moiety, followed by reaction with iodine. CF₃ groups act as electron-withdrawing groups (EWGs), directing substitution to the para position .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from fluorinated solvents (e.g., hexafluorobenzene) may resolve challenges in isolating the product due to similar polarity byproducts.

Key Consideration : Monitor reaction progress via ¹⁹F NMR to track CF₃ group integrity, as harsh conditions may lead to defluorination .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : The absence of aromatic protons (due to CF₃ and iodine substitution) simplifies the ¹H spectrum. ¹⁹F NMR should show two equivalent CF₃ groups (δ ≈ -60 to -65 ppm).

- X-ray Crystallography : Resolves steric crowding and validates iodine placement. For non-crystalline samples, IR spectroscopy can confirm the nitrile stretch (~2230 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion integrity (expected m/z for C₁₀H₃F₆IN: ~393.8).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The iodine substituent serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Challenges include:

- Steric Effects : Bulky CF₃ groups hinder transmetalation. Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to improve yields.

- Electronic Effects : EWGs reduce electron density at the iodine site, slowing oxidative addition. Electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with Cs₂CO₃) enhance reactivity .

Case Study : Analogous 2,6-bis(trifluoromethyl)phenylboronic acid () shows reduced coupling efficiency compared to less-hindered aryl halides, suggesting steric dominance.

Q. How does this compound perform as a ligand in optoelectronic materials?

Methodological Answer: The CF₃ groups enhance thermal stability and electron affinity, making the compound suitable for:

- Phosphorescent Metal Complexes : As observed in iridium complexes with CF₃-substituted ligands (), this compound could stabilize metal centers in OLEDs.

- Ligand Design : Test coordination via nitrile or iodine. Cyclic voltammetry (CV) and DFT calculations (e.g., B3LYP/6-31G*) predict redox behavior and ligand-field effects .

Data Insight : CF₃-substituted benzidines () exhibit glass transition temperatures (Tg) >200°C, suggesting potential for high-temperature applications.

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to assess frontier molecular orbitals (HOMO/LUMO). CF₃ groups lower LUMO energy, enhancing electron-accepting capacity.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation in toluene or DMF, critical for reaction planning .

- Non-Covalent Interactions : Reduced density gradient (RDG) analysis reveals steric clashes between CF₃ and iodine substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.